molecular formula C17H20N2O6 B2640500 3-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034524-42-8

3-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2640500
CAS No.: 2034524-42-8
M. Wt: 348.355
InChI Key: AKUMWCVLAGLRDM-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine ring, and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3,4-dimethoxybenzoyl chloride under basic conditions.

    Formation of the Oxazolidine Ring: The final step involves the cyclization of the intermediate product with appropriate reagents to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxazolidine ring.

    Substitution: The dimethoxybenzoyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or oxazolidine derivatives.

Scientific Research Applications

3-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxazolidine ring could modulate enzyme activity. The dimethoxybenzoyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazole
  • 3-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-1,2,4-triazole

Uniqueness

3-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to the presence of both piperidine and oxazolidine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-23-13-4-3-11(9-14(13)24-2)16(21)18-7-5-12(6-8-18)19-15(20)10-25-17(19)22/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUMWCVLAGLRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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